1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine is a compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with methoxy and trifluoromethyl groups
Preparation Methods
The synthesis of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-(trifluoromethyl)benzaldehyde.
Cyclopropanation: The key step involves the cyclopropanation of the phenyl ring. This can be achieved using reagents like diazomethane or other cyclopropanation agents under controlled conditions.
Amine Introduction:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl positions, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the cyclopropane ring can influence its overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds to 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine include:
1-(2-Methoxy-5-methylphenyl)-3-(2-(trifluoromethyl)phenyl)urea: This compound shares the trifluoromethyl and methoxy substituents but differs in its overall structure and applications.
2-Methoxy-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-4-amine: Another compound with similar substituents but a different core structure, leading to distinct properties and uses.
The uniqueness of this compound lies in its cyclopropane ring, which imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H12F3NO |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H12F3NO/c1-16-9-3-2-7(11(12,13)14)6-8(9)10(15)4-5-10/h2-3,6H,4-5,15H2,1H3 |
InChI Key |
SJHAWNZCNSWOPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.